molecular formula C9H13ClN2 B8677545 N-butyl-4-chloropyridin-3-amine

N-butyl-4-chloropyridin-3-amine

Cat. No.: B8677545
M. Wt: 184.66 g/mol
InChI Key: WTEQVSRUPFWPNP-UHFFFAOYSA-N
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Description

N-butyl-4-chloropyridin-3-amine is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. Compounds featuring amino-chloropyridine scaffolds, such as this one, are frequently employed in pharmaceutical research due to their utility as building blocks for more complex molecules . The presence of both a chloro substituent and an alkylamino group on the pyridine ring provides two distinct sites for further chemical modification, making it a versatile precursor for constructing libraries of compounds for biological screening . Researchers utilize related N-substituted-3-amino-4-halopyridines in the synthesis of various nitrogen-containing heterocycles, which are core structures in many biologically active compounds . This compound is intended for research and development applications only. It is not for diagnostic or therapeutic use. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C9H13ClN2

Molecular Weight

184.66 g/mol

IUPAC Name

N-butyl-4-chloropyridin-3-amine

InChI

InChI=1S/C9H13ClN2/c1-2-3-5-12-9-7-11-6-4-8(9)10/h4,6-7,12H,2-3,5H2,1H3

InChI Key

WTEQVSRUPFWPNP-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C(C=CN=C1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Comparison Compounds :

  • N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine (): Contains a cyclopropyl group and a pyrazole ring.
  • N-(But-3-yn-1-yl)pyridin-4-amine (): Features an unsaturated butynyl group. The triple bond increases rigidity and electron-withdrawing effects, contrasting with the saturated butyl group in N-butyl-4-chloropyridin-3-amine.

Key Observations :

  • Melting Points : Cyclopropyl analogs (e.g., 104–107°C in ) often exhibit higher melting points than aliphatic derivatives due to increased molecular rigidity. The butyl group in the target compound likely reduces melting points via enhanced hydrophobicity.
  • Solubility: The chloro substituent in this compound may reduce aqueous solubility compared to non-halogenated analogs like N-(but-3-yn-1-yl)pyridin-4-amine .

Structural Similarity and Functional Group Impact

High-Similarity Analogs ():

  • N-(4-Fluoro-2-methoxy-5-nitrophenyl)-4-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine (Similarity: 0.78): Nitro and fluoro groups increase electrophilicity, comparable to the chloro substituent in the target compound.
  • N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-nitroquinazolin-4-amine (Similarity: 0.61): Demonstrates how chloro and nitro groups synergistically modulate electronic properties.

Key Differences :

  • Chlorine vs.
  • Alkyl Chain Length : The butyl group offers greater lipophilicity than shorter chains (e.g., methyl or cyclopropyl), which could enhance membrane permeability in biological systems .

Spectral Characterization

Infrared (IR) Spectroscopy :

  • N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine : NH stretching at 3298 cm⁻¹ ().
  • This compound (Expected) : Similar NH stretching (~3300 cm⁻¹) with additional C-Cl vibrations near 550–650 cm⁻¹.

NMR Data :

  • N-(But-3-yn-1-yl)pyridin-4-amine (): Pyridine protons resonate at δ 6.5–8.5 ppm.
  • Target Compound: The chloro substituent would deshield adjacent protons, shifting pyridine signals upfield compared to non-halogenated analogs .

Q & A

Basic: What are the common synthetic routes for preparing N-butyl-4-chloropyridin-3-amine, and what reaction conditions are critical for success?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

  • Step 1: React 4-chloropyridin-3-amine with butylamine under basic conditions (e.g., cesium carbonate) in a polar aprotic solvent like DMSO or DMF.
  • Step 2: Use a copper catalyst (e.g., CuBr) to facilitate C–N coupling, as seen in analogous pyridine/pyrimidine aminations .
    Critical Conditions:
  • Temperature control (35–80°C) to avoid side reactions like dehalogenation.
  • Solvent choice: DMSO enhances nucleophilicity but may require rigorous drying to prevent hydrolysis .
  • Catalyst loading (0.5–2 mol% Cu) to balance reaction rate and purity .

Basic: How is this compound characterized structurally, and what analytical techniques are essential?

Methodological Answer:
Key techniques include:

  • 1H/13C NMR: Identify aromatic protons (δ 7.5–8.5 ppm for pyridine) and butyl chain signals (δ 0.9–1.6 ppm). Coupling patterns confirm substitution positions .
  • HRMS (ESI): Validate molecular weight (e.g., [M+H]+ at m/z ~200–220) .
  • X-ray crystallography: Resolve spatial orientation of the chloro and butyl groups, critical for structure-activity studies .
    Note: Purity assessment via HPLC (C18 column, acetonitrile/water gradient) is recommended to detect unreacted precursors .

Advanced: How can researchers optimize reaction yields when synthesizing this compound, given contradictory reports in literature?

Methodological Answer:
Yield discrepancies often arise from:

  • Solvent effects: DMF may improve solubility but increase side reactions vs. DMSO .
  • Catalyst selection: Copper(I) vs. palladium catalysts (e.g., Pd(OAc)2) for C–N coupling—copper is cost-effective but may require higher temperatures .
  • Workup protocols: Acid-base extraction (e.g., HCl wash) removes unreacted butylamine, while chromatography (ethyl acetate/hexane) isolates the product .
    Recommendation: Perform a Design of Experiments (DoE) to test variables like solvent, temperature, and catalyst ratio systematically .

Advanced: How can computational methods aid in predicting the reactivity or biological activity of this compound?

Methodological Answer:

  • DFT calculations: Model electron density to predict sites for electrophilic substitution (e.g., chloro group directing further functionalization) .
  • Molecular docking: Screen against protein targets (e.g., kinases) using PyRx or AutoDock to hypothesize bioactivity, leveraging the pyridine core’s affinity for aromatic stacking .
  • QSAR models: Corrogate substituent effects (e.g., butyl chain length) with antimicrobial or anticancer activity using datasets from analogous compounds .

Basic: What are the key challenges in synthesizing this compound, and how can they be mitigated?

Methodological Answer:
Challenges include:

  • Regioselectivity: Competing reactions at pyridine N-1 vs. C-4 positions. Use sterically hindered bases (e.g., Cs2CO3) to favor C-4 amination .
  • Byproduct formation: Chloride displacement by solvent or amine. Employ anhydrous conditions and excess butylamine (1.5–2 eq.) .
  • Purification: Silica gel chromatography with gradient elution (0–50% ethyl acetate in hexane) effectively separates the product from starting materials .

Advanced: How should researchers interpret conflicting spectral data (e.g., NMR splitting patterns) for this compound derivatives?

Methodological Answer:

  • Variable temperature NMR: Resolve dynamic effects (e.g., rotamers in the butyl chain) by acquiring spectra at 25°C and 60°C .
  • 2D NMR (COSY, HSQC): Assign overlapping signals in aromatic regions (e.g., distinguishing C-4 vs. C-2 protons) .
  • Comparative analysis: Cross-reference with crystallographic data (if available) to validate assignments .

Basic: What are the documented biological applications of this compound, and how are these assays designed?

Methodological Answer:
Reported applications include:

  • Antimicrobial assays: Test against Gram-positive/-negative bacteria (MIC via broth microdilution, 24–48 hr incubation) .
  • Kinase inhibition: Use fluorescence-based ADP-Glo™ assays to measure IC50 values .
    Experimental Design:
  • Include positive controls (e.g., ciprofloxacin for antimicrobials) and dose-response curves (1–100 µM) .
  • Validate cytotoxicity (e.g., MTT assay on mammalian cells) to rule off-target effects .

Advanced: How can researchers address low solubility of this compound in aqueous media for biological testing?

Methodological Answer:
Strategies include:

  • Prodrug design: Introduce hydrolyzable groups (e.g., acetylated amines) to enhance solubility .
  • Co-solvent systems: Use DMSO (≤1% v/v) or cyclodextrin complexes to maintain compound stability .
  • Nanoformulation: Encapsulate in liposomes or polymeric nanoparticles (e.g., PLGA) for controlled release .

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